Ethyl 4-methoxy-3-oxopentanoate
Overview
Description
Ethyl 4-methoxy-3-oxopentanoate is an organic compound with the molecular formula C8H14O4 and a molecular weight of 174.2 g/mol . It is a liquid at room temperature and is used in various chemical syntheses and research applications.
Scientific Research Applications
Ethyl 4-methoxy-3-oxopentanoate is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: The compound is employed in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Safety and Hazards
Ethyl 4-methoxy-3-oxopentanoate has been classified with the GHS07 pictogram . The hazard statements associated with this compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Biochemical Analysis
Biochemical Properties
It is known that this compound can participate in various biochemical reactions
Molecular Mechanism
It is speculated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . More detailed studies are required to confirm these hypotheses and further explore its mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-methoxy-3-oxopentanoate can be synthesized through several methods. One common method involves the esterification of 4-methoxy-3-oxopentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methoxy-3-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Mechanism of Action
The mechanism of action of ethyl 4-methoxy-3-oxopentanoate involves its interaction with specific molecular targets and pathways. For instance, in enzymatic reactions, the compound may act as a substrate or inhibitor, influencing the activity of enzymes and altering metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 4-methoxy-3-oxopentanoate can be compared with other similar compounds such as:
Ethyl 4-methoxy-4-methyl-3-oxopentanoate: This compound has an additional methyl group, which may influence its reactivity and applications.
Methyl 4,4-dimethyl-3-oxopentanoate: The presence of two methyl groups and a different ester group can result in distinct chemical properties and uses.
The uniqueness of this compound lies in its specific functional groups and molecular structure, which confer particular reactivity and versatility in various chemical reactions and applications .
Properties
IUPAC Name |
ethyl 4-methoxy-3-oxopentanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-4-12-8(10)5-7(9)6(2)11-3/h6H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMFFEQHVIIFDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C(C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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